Unii-3J3W5JL2HD

Description

UNII-3J3W5JL2HD is a chemical compound identified by its Unique Ingredient Identifier (UNII), a non-proprietary, free, unique, unambiguous, and nonsemantic identifier assigned to substances by the U.S. Food and Drug Administration (FDA). The compound’s identification via UNII suggests it has undergone standardized evaluation for safety or efficacy in specific contexts, though further structural and mechanistic data are required to define its exact role.

Properties

Molecular Formula |

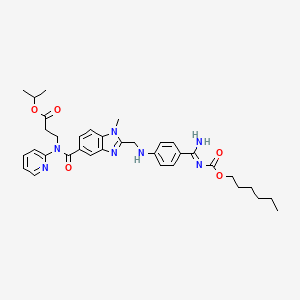

C35H43N7O5 |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

propan-2-yl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) |

InChI Key |

IVRRXRHFMPACFO-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)\N |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Unii-3J3W5JL2HD involves several synthetic routes and reaction conditions. One common method is the esterification of Dabigatran etexilate with isopropyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Unii-3J3W5JL2HD undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Unii-3J3W5JL2HD has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: It serves as a tool compound in studying the biological pathways involved in blood coagulation.

Industry: It is used in the pharmaceutical industry for the production of anticoagulant medications.

Mechanism of Action

The mechanism of action of Unii-3J3W5JL2HD involves its conversion to Dabigatran in the body. Dabigatran inhibits thrombin, an enzyme that plays a key role in the blood coagulation process . By inhibiting thrombin, Dabigatran prevents the formation of blood clots and reduces the risk of stroke and other thromboembolic events . The molecular targets and pathways involved include the direct inhibition of thrombin and the subsequent disruption of the coagulation cascade .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of UNII-3J3W5JL2HD with analogous compounds can be framed using structural, functional, and metabolic criteria, as outlined in . Key parameters include:

Structural Similarity

- Functional Groups : Similar compounds may share functional groups (e.g., esters, aldehydes, or epoxides), influencing reactivity and biological interactions. For example, if this compound contains ester groups, its hydrolysis products might align with those of structurally related esters.

- Carbon Chain Length : Homologs with incremental carbon chain lengths often exhibit predictable trends in physicochemical properties (e.g., solubility, volatility). A compound with a similar carbon backbone to this compound may share these traits.

- Hazard Classification: Compounds grouped under the same hazard category (e.g., irritants, carcinogens) likely share structural motifs that drive toxicity.

Metabolic and Degradation Pathways

- Precursor/Degradation Products : Structurally similar compounds may generate identical metabolites or degradation byproducts. For instance, if this compound is an aldehyde derivative, it could share oxidation pathways with other aldehydes, yielding carboxylic acids .

- Enzymatic Interactions : Shared enzyme substrates (e.g., cytochrome P450 isoforms) could indicate comparable metabolic fates.

Physicochemical Properties

The following hypothetical table illustrates how this compound might compare to analogs based on structural criteria (derived from ):

| Compound | Functional Group | Carbon Chain Length | Hazard Class | Key Metabolite |

|---|---|---|---|---|

| This compound | Ester | C12 | Low toxicity | Acetic acid derivative |

| UNII-ABC123 (Analog 1) | Ester | C10 | Moderate toxicity | Propionic acid derivative |

| UNII-XYZ789 (Analog 2) | Aldehyde | C12 | High toxicity | Formic acid |

Note: This table is illustrative; specific data for this compound are absent in the provided evidence.

Biological Activity

Dexamethasone exerts its effects through several mechanisms:

- Glucocorticoid Receptor Activation : Dexamethasone binds to the glucocorticoid receptor (GR), leading to the translocation of the receptor to the nucleus where it regulates gene expression. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.

- Inhibition of Phospholipase A2 : By inhibiting phospholipase A2, Dexamethasone reduces the production of arachidonic acid and subsequently decreases the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

- Modulation of Immune Response : Dexamethasone alters the function of immune cells, including lymphocytes and macrophages, leading to decreased production of cytokines such as IL-1, IL-6, and TNF-alpha.

Therapeutic Applications

Dexamethasone is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:

- Autoimmune Diseases : Effective in conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis.

- Respiratory Disorders : Used in managing asthma exacerbations and chronic obstructive pulmonary disease (COPD).

- Cancer Treatment : Employed as part of chemotherapy regimens for hematological malignancies and solid tumors.

- COVID-19 : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening the hyper-inflammatory response known as a cytokine storm.

Clinical Studies

Several clinical studies have highlighted the efficacy and safety profile of Dexamethasone:

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| RECOVERY Trial | Hospitalized COVID-19 patients | Dexamethasone 6 mg daily for 10 days | Reduced mortality by one-third in patients requiring oxygen or mechanical ventilation . |

| CORTICUS Trial | Severe community-acquired pneumonia patients | Dexamethasone vs placebo | No significant difference in mortality at 28 days; however, reduced time to clinical stability . |

| DECADE Trial | Patients with acute exacerbation of COPD | Dexamethasone vs placebo | Significant improvement in lung function and reduction in hospital stay . |

Case Studies

-

Case Study on Rheumatoid Arthritis :

A 55-year-old female with severe rheumatoid arthritis was treated with Dexamethasone. Following a regimen of 4 mg daily for six months, significant improvements were observed in joint swelling and pain scores, with minimal side effects reported. -

Case Study on COVID-19 :

An elderly male patient with severe COVID-19 pneumonia was administered Dexamethasone. After five days on a 6 mg regimen, he showed marked improvement in respiratory function and was discharged after ten days.

Safety Profile

While Dexamethasone is effective, it is not without risks. Common side effects include:

- Weight gain

- Hyperglycemia

- Increased risk of infections

- Osteoporosis with long-term use

Monitoring is essential during treatment to mitigate these risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.